molecular formula C18H15NO3 B6525105 N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide CAS No. 31787-00-5

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide

Cat. No.: B6525105
CAS No.: 31787-00-5
M. Wt: 293.3 g/mol
InChI Key: JRCFVLZISBNAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide is a synthetic coumarin-acetamide hybrid compound characterized by a 4-methyl-2-oxo-2H-chromen core substituted with a phenyl group at position 3 and an acetamide moiety at position 5. Its synthesis involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride in the presence of triethylamine, yielding a bio-functional hybrid with notable anti-inflammatory activity . Structural elucidation via ¹H/¹³C NMR, UV, and mass spectrometry confirms its identity, while in vitro studies demonstrate superior anti-inflammatory efficacy compared to ibuprofen .

Properties

IUPAC Name

N-(4-methyl-2-oxo-3-phenylchromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCFVLZISBNAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3-Phenylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Catalyst : H₂SO₄ (10 mL per gram of resorcinol)

  • Temperature : 80°C, 6 hours

  • Yield : 75–85%

The methyl group at position 4 originates from ethyl acetoacetate, while the phenyl group at position 3 is inherited from the resorcinol precursor. Spectroscopic confirmation includes:

  • ¹H-NMR : A singlet at δ 2.41 ppm (3H, CH₃), aromatic protons between δ 7.03–7.76 ppm.

  • IR : Lactone C=O stretch at 1,714 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Challenges
Direct Alkylation60–7024 hCompeting esterification side reactions
Smiles Rearrangement55–6548 hSensitivity to substituent electronic effects

The direct alkylation route offers higher efficiency but requires stringent control over moisture and stoichiometry. The Smiles pathway, while longer, provides better regioselectivity for bulky substrates.

Spectroscopic Characterization

¹H-NMR (DMSO-d₆) :

  • δ 2.41 (s, 3H, CH₃), δ 4.85 (s, 2H, OCH₂), δ 7.03–7.76 (m, 9H, aromatic), δ 9.98 (br s, 1H, NH).

¹³C-NMR :

  • 18.1 ppm (CH₃), 67.3 ppm (OCH₂), 160.1–165.8 ppm (C=O), 112.6–153.4 ppm (aromatic).

HRMS :

  • Calculated for C₁₉H₁₆NO₄: 322.1075; Found: 322.1072.

Mechanistic Insights

Pechmann Condensation

The reaction proceeds through initial formation of a β-keto ester intermediate, followed by cyclodehydration to form the coumarin ring. The phenyl group at position 3 directs electrophilic substitution during ring closure.

Smiles Rearrangement

The O-alkylated intermediate undergoes nucleophilic aromatic substitution (SNAr), where the amide nitrogen attacks the electron-deficient coumarin ring, displacing the alkoxide group (Scheme 2). This step is favored by electron-withdrawing substituents on the coumarin .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress. N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide has been tested for its antioxidant capacity, showing promising results that may have implications in preventing oxidative damage in biological systems .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various studies. For instance, it was tested for its ability to inhibit albumin denaturation induced by heat, a common model for assessing anti-inflammatory activity. The results indicated a notable percentage inhibition compared to standard anti-inflammatory drugs like ibuprofen . This suggests its potential utility in developing new anti-inflammatory agents.

3. Antimicrobial Activity

Coumarins are known for their antimicrobial properties. Preliminary studies on this compound have shown effectiveness against certain bacterial strains, indicating its potential as a lead compound for developing new antimicrobial therapies .

Agricultural Applications

1. Plant Growth Regulators

This compound may serve as a plant growth regulator due to its structural similarity to natural phytohormones. Studies have suggested that coumarin derivatives can promote plant growth and enhance resistance to pests and diseases, making them valuable in sustainable agriculture .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in developing advanced materials with specific functional properties .

Data Summary Table

Application AreaSpecific ApplicationFindings/Notes
PharmacologyAntioxidant ActivitySignificant free radical scavenging potential
Anti-inflammatoryNotable inhibition of albumin denaturation
AntimicrobialEffective against certain bacterial strains
AgriculturePlant Growth RegulationPromotes growth and enhances disease resistance
Material SciencePolymer ChemistryPotential to improve mechanical and thermal properties

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various coumarin derivatives, this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, with significant activity at higher concentrations, indicating its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms of this compound revealed that it inhibits pro-inflammatory cytokine production in vitro. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin-acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents (R Groups) Key Functional Modifications Biological Activity Synthesis Method References
N-(4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide 3-phenyl, 4-methyl, 7-acetamide Phenyl at C3, methyl at C4 Anti-inflammatory Reaction with (±)-2-chloro-2-phenylacetyl chloride
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-chlorophenyl, 7-oxyacetamide Chlorophenyl at acetamide N, oxyacetamide Anticancer (analogue class) Coupling with diazonium salts
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 1,3-benzodioxol, 7-oxyacetamide Benzodioxol at acetamide N Not explicitly reported Standard acetamide coupling
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide Cyano, sulfamoylphenyl, hydrazinylidene Cyano and hydrazine moieties Antimicrobial (analogue class) Diazonium salt coupling

Pharmacological Activity Comparison

  • Anti-inflammatory Activity : The target compound exhibits IC50 values significantly lower than ibuprofen in cyclooxygenase (COX) inhibition assays, attributed to the synergistic effects of the 3-phenyl and 4-methyl groups enhancing hydrophobic interactions with COX-2 active sites .
  • Anticancer Activity : Derivatives like N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () belong to a broader class of acetamides showing activity against HCT-116, MCF-7, and PC-3 cancer cell lines, though specific data for this analogue remain unpublished .
  • Antimicrobial Activity : Compounds with sulfamoylphenyl and hydrazinylidene groups (e.g., 13a-b in ) demonstrate moderate-to-strong antibacterial effects against S. aureus and E. coli, likely due to enhanced hydrogen bonding and membrane disruption .

Physicochemical Properties

  • Lipophilicity : The 3-phenyl group in the target compound increases logP (2.8 vs. 2.1 for unsubstituted coumarin-acetamides), enhancing blood-brain barrier permeability .
  • Solubility : Introduction of polar groups (e.g., sulfamoyl in ) improves aqueous solubility but reduces membrane permeability .

Biological Activity

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, a synthetic organic compound belonging to the chromen derivatives class, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by research findings and data tables.

Molecular Formula: C₁₂H₁₁NO₃
Molecular Weight: 217.22 g/mol
CAS Number: 66611-72-1
IUPAC Name: N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

This compound features a chromen backbone, which is known for various biological activities including antioxidant, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the acylation of a corresponding chromen derivative. Various methods have been documented in literature, including the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.

Antioxidant Activity

Research indicates that chromen derivatives possess significant antioxidant properties. A study demonstrated that compounds with a similar structure exhibited high radical scavenging activity, suggesting that this compound may also function as an effective antioxidant.

CompoundIC50 (µM)Reference
Chromen derivative A15.5
Chromen derivative B12.0
N-(4-methyl...)TBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that N-(4-methyl...) can inhibit cancer cell proliferation, particularly in lung cancer cell lines (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A54925Apoptosis
MCF730Cell Cycle Arrest

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of N-(4-methyl...) on A549 cells, revealing significant cytotoxicity with an IC50 value of 25 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another investigation focused on its efficacy against multidrug-resistant strains of Staphylococcus aureus. The compound displayed an MIC of 32 µg/mL, indicating potential as an alternative treatment option against resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step organic reactions:

  • Chromen-2-one core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions (e.g., NaOH or KOH) .
  • Acetamide functionalization : Substitution reactions using nucleophiles (e.g., amines) under microwave irradiation or reflux in anhydrous solvents (e.g., DMF or THF) .
  • Critical conditions : Temperature control (60–100°C), solvent polarity, and catalyst selection (e.g., PCC for oxidation steps) significantly impact yield and purity .
    • Analytical validation : Reaction progress is monitored via HPLC for intermediate purity and NMR (¹H/¹³C) for structural confirmation .

Q. How is the molecular structure of this compound confirmed, and what techniques are employed for crystallographic analysis?

  • Structural elucidation :

  • X-ray crystallography : Single-crystal diffraction data processed using SHELXL (for refinement) and WinGX/ORTEP for visualization .
  • Spectroscopic methods : ¹H/¹³C NMR to verify substituent positions and HRMS for molecular weight validation .
    • Example : A related chromenone derivative (2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) was resolved via SHELX, confirming the acetamide linkage and phenyl orientation .

Q. What in vitro assays are used to evaluate the compound’s biological activity, and how are false positives mitigated?

  • Assays :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
    • Mitigation strategies : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and purity validation via LC-MS to exclude artifacts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final acetamide coupling step?

  • Approach :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance coupling efficiency .
    • Case study : A derivative, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-[1-(4-chlorophenyl)ethylidene]acetohydrazide, achieved 69% yield via acetic acid-mediated condensation under microwave conditions .

Q. How can contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be resolved?

  • Strategies :

  • Batch consistency : Ensure compound purity (>95% via LC-MS) and standardized assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify structure-activity relationships (SAR) .
    • Example : Substitution at the 3-phenyl group (e.g., fluorophenyl vs. chlorophenyl) altered anticancer activity by 10-fold in related chromenones .

Q. What computational methods are used to predict binding modes with biological targets, and how are these validated experimentally?

  • Workflow :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR) .
  • Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What advanced analytical techniques beyond NMR and HPLC are critical for characterizing degradation products?

  • Techniques :

  • Hyphenated methods : LC-NMR or LC-HRMS for real-time analysis of degradation pathways .
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., sulfur in thioacetamide derivatives) .
    • Case study : A chromenone-acetamide hybrid showed photodegradation products resolved via LC-HRMS, revealing cleavage at the acetamide bond .

Q. How can SAR studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • Design principles :

  • Lipophilicity modulation : Introduce polar groups (e.g., -OH or -COOH) to improve solubility, as seen in 7-hydroxyflavone analogs .
  • Metabolic stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation .
    • Example : A methyl group at the 4-position of the chromenone core improved bioavailability by 40% in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.